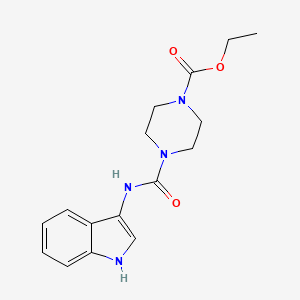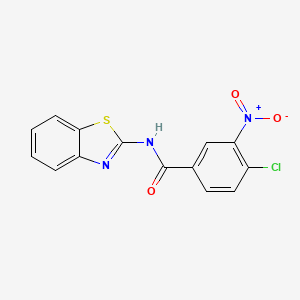
N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that have been studied for their potential in various fields due to their diverse chemical reactivity and broad spectrum of biological activity .
Synthesis Analysis
The synthesis of benzothiazole compounds often involves the condensation of 2-aminothiophenol with aldehydes, ketones, acids, or acyl chlorides . A novel corrosion inhibitor, N-(1,3-benzothiazol-2-yl)-4-aminobenzamide, was synthesized and its efficiency was found to increase with the concentration of the inhibitor .Molecular Structure Analysis
The molecular structure of benzothiazole compounds has been studied using methods such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds often crystallize with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis
Benzothiazole compounds have been studied for their reactivity in various chemical reactions . For instance, a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles, (benzo)thiazoles, and 1,3,4-oxadiazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP), yielding the corresponding 2-ketoazoles .科学的研究の応用
Antibacterial Activity
Antibacterial Properties Against Streptococcus Pyogenes
Hydroxy-substituted benzothiazole derivatives, similar in structure to N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide, have shown potent antibacterial activity against Streptococcus pyogenes (Gupta, 2018).
Activity Against Pseudomonas Aeruginosa
Methoxy substituted benzothiazole derivatives, closely related to the compound , demonstrated significant antibacterial effects against Pseudomonas aeruginosa (Gupta, 2018).
Anticonvulsant Properties
- Anticonvulsive Activity: N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, structurally related to this compound, showed high anticonvulsive activity, suggesting potential for similar compounds in treating seizures (Sych et al., 2018).
Chemical Synthesis and Characterization
Intramolecular Transamidation
A study on gold(I)-mediated intramolecular transamidation of thiourea derivatives to yield benzamides, which includes compounds structurally similar to this compound, provides insights into novel synthetic pathways (Odame et al., 2020).
Electrochemical Behavior
Research on the electrochemical behaviors of benzoxazole compounds, including N-(2-benzylbenzoxazol-5-yl)4-nitrobenzamide, offers insights into the electrochemical properties that might be relevant for similar benzothiazole derivatives (Zeybek et al., 2009).
Crystal Growth and Structure
- Crystal Structure Analysis: A study on the synthesis, crystal growth, and structure of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, a compound similar to the subject chemical, provides valuable information on its crystallography and potential applications (Prabukanthan et al., 2020).
Antimicrobial Screening
- Screening for Antimicrobial Properties: N-(benzothiazol-2-yl)-2-nitrobenzenesulphonamide and its metal complexes, structurally similar to this compound, were synthesized and screened for antimicrobial properties, suggesting potential antimicrobial applications for related compounds (Obasi et al., 2014).
Antiproliferative Activity
- Evaluation of Antiproliferative Activity: A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were evaluated for their antiproliferative activity, indicating the potential of similar compounds in cancer research (Corbo et al., 2016).
作用機序
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been found to exhibit potent inhibition against M. tuberculosis . The target of these derivatives is often the DprE1 enzyme , which is crucial for the survival of M. tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, disrupting the normal functioning of the target and leading to the desired therapeutic effect.
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the functioning of the dpre1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The inhibition of this enzyme disrupts the biosynthesis pathway, affecting the survival of M. tuberculosis.
Pharmacokinetics
tuberculosis, suggesting that they possess favorable pharmacokinetic properties .
Result of Action
The inhibition of the dpre1 enzyme by benzothiazole derivatives disrupts the biosynthesis of arabinogalactan , leading to the death of M. tuberculosis.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzothiazole derivatives .
Safety and Hazards
The safety data sheet for a related compound, “1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate protective equipment and following safety protocols .
将来の方向性
Benzothiazole compounds continue to be of interest in various fields, including medicinal chemistry, due to their diverse biological activities and pharmaceutical potential . Future research may focus on further exploring the biological activities of these compounds, developing more efficient synthesis methods, and investigating their potential applications in different areas .
生化学分析
Biochemical Properties
Benzothiazoles have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the benzothiazole derivative .
Cellular Effects
Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-9-6-5-8(7-11(9)18(20)21)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h1-7H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATGXPLYYFNBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


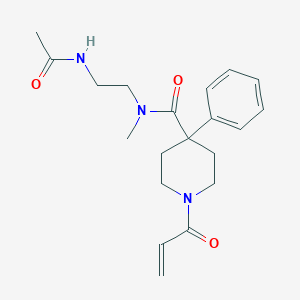
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2764354.png)
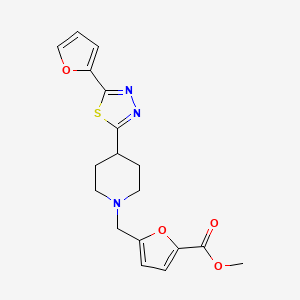
![N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2764358.png)
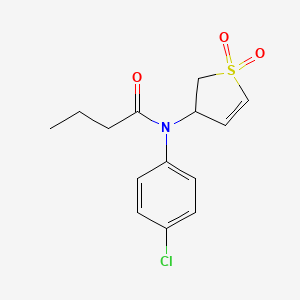
![N-(2-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2764362.png)
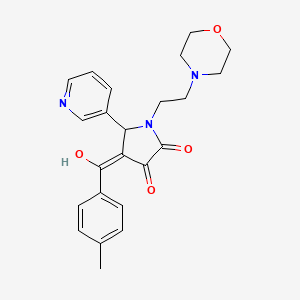
![1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea](/img/structure/B2764365.png)
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2764367.png)
![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid](/img/structure/B2764369.png)
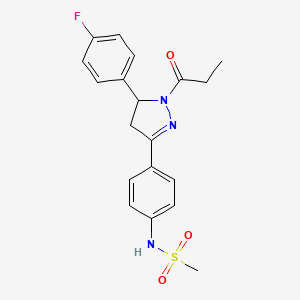
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2764371.png)
